molecular formula C20H19NO4 B064605 Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid CAS No. 193693-66-2

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Cat. No. B064605
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid derivatives is conducted through solid-phase techniques, utilizing Fmoc-protected aza-beta3-amino acids. These monomers enable the production of large quantities of pure mixed aza-beta3-peptides. The Fmoc-substituted aza-beta3-amino acids required for this process are accessible through convenient synthesis routes, allowing for the construction of peptides with various side chains and functional groups (Busnel et al., 2005).

Scientific Research Applications

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Methods of Application or Experimental Procedures

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

Results or Outcomes

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. pH-Controlled Ambidextrous Gelation

Summary of the Application

The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Methods of Application or Experimental Procedures

The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator (LMWG) .

Results or Outcomes

The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions, as evidenced from spectroscopic analyses .

3. Self-Supporting Hydrogels for Biomedical Applications

Summary of the Application

Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have potential applications in the biomedical field . These hydrogels can fully support cell adhesion, survival, and duplication, making them suitable for tissue engineering .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel .

Results or Outcomes

Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering .

4. Solvent-Controlled Self-Assembly

Summary of the Application

The self-assembling materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

Methods of Application or Experimental Procedures

A wide variety of small biomimetic assembling molecules are the focus of this research, including peptides and Fmoc-protected aliphatic amino acids .

Results or Outcomes

The self-assembly of these molecules can be controlled by the solvent, which opens up a wide range of potential applications .

5. Peptide-Based Hydrogels for Drug Delivery

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner, improving the therapeutic efficacy and reducing side effects .

Methods of Application or Experimental Procedures

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for drug delivery applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

Results or Outcomes

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery, fully supporting drug encapsulation and controlled release .

6. Solvent-Controlled Self-Assembly

Summary of the Application

The self-assembling materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

Methods of Application or Experimental Procedures

A wide variety of small biomimetic assembling molecules are the focus of this research, including peptides and Fmoc-protected aliphatic amino acids .

Results or Outcomes

The self-assembly of these molecules can be controlled by the solvent, which opens up a wide range of potential applications .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . Therefore, “Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid” could potentially be used in these areas.

properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363690
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

CAS RN

193693-66-2
Record name 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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